molecular formula C7H9NO3 B2760568 Methyl 5-ethyl-1,2-oxazole-3-carboxylate CAS No. 1942725-69-0

Methyl 5-ethyl-1,2-oxazole-3-carboxylate

Cat. No.: B2760568
CAS No.: 1942725-69-0
M. Wt: 155.153
InChI Key: WSUOKQTXUXACMO-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-1,2-oxazole-3-carboxylate is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with an ethyl group at position 5 and a methyl ester group at position 3. Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.15 g/mol. This compound belongs to the oxazole family, known for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity .

Properties

IUPAC Name

methyl 5-ethyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-4-6(8-11-5)7(9)10-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUOKQTXUXACMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the esterification of a pyridine derivative. One common method is the reaction of a pyridine carboxylic acid with an alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if it is used as an antimicrobial agent, it may work by disrupting the cell membrane of bacteria, leading to cell death. If it is used as a pharmaceutical intermediate, its mechanism of action would depend on the final drug product it is used to synthesize.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Methyl 5-ethyl-1,2-oxazole-3-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 5) Key Properties/Applications Reference ID
This compound C₇H₉NO₃ 155.15 Ethyl Intermediate in drug synthesis; lipophilic
Ethyl 5-ethyl-1,2-oxazole-3-carboxylate C₈H₁₁NO₃ 169.18 Ethyl Higher lipophilicity due to ethyl ester group
Methyl 5-methyl-1,2-oxazole-3-carboxylate C₆H₇NO₃ 141.13 Methyl Lower steric hindrance; potential MAO inhibition
Methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate C₈H₉NO₃ 167.16 Cyclopropyl Rigid substituent; altered electronic effects
Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate C₇H₉NO₄ 171.15 Methoxymethyl Enhanced solubility via ether oxygen
5-Methyl-1,2-oxazole-3-carboxylic acid C₅H₅NO₃ 127.10 Methyl Hydrogen-bonding dimerization; MAO inhibition

Detailed Analysis

Ethyl 5-ethyl-1,2-oxazole-3-carboxylate
  • Structural Difference : Ethyl ester group instead of methyl.
Methyl 5-methyl-1,2-oxazole-3-carboxylate
  • Structural Difference : Methyl substituent instead of ethyl.
  • The carboxylic acid analogue (5-methyl-1,2-oxazole-3-carboxylic acid) forms hydrogen-bonded dimers in the solid state, influencing crystallinity and solubility .
Methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate
  • Structural Difference : Cyclopropyl ring at position 5.
  • Impact : The cyclopropyl group introduces ring strain and electron-withdrawing effects, which may alter the oxazole ring’s aromaticity and reactivity in cycloaddition reactions .
Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate
  • Structural Difference : Methoxymethyl substituent.
  • Impact: The ether oxygen enhances polarity, increasing solubility in polar solvents like methanol or water. This modification is advantageous for formulations requiring aqueous compatibility .
5-Methyl-1,2-oxazole-3-carboxylic acid
  • Functional Group Difference : Carboxylic acid instead of ester.
  • Impact : The free acid forms strong intermolecular hydrogen bonds (O–H⋯O), leading to dimerization and π–π stacking in crystals. This contrasts with the ester’s inability to form such interactions, resulting in lower melting points and altered solubility profiles .

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